molecular formula C11H7ClF3N B15157329 8-(Chloromethyl)-5-(trifluoromethyl)quinoline

8-(Chloromethyl)-5-(trifluoromethyl)quinoline

Cat. No.: B15157329
M. Wt: 245.63 g/mol
InChI Key: TXYZBXWJONFBCG-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-5-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the 8th position and a trifluoromethyl group at the 5th position on the quinoline ring

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-5-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trihaloisocyanuric acid for halogenation, various nucleophiles for substitution reactions, and radical initiators for trifluoromethylation. Reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

8-(Chloromethyl)-5-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-8-(trifluoromethyl)quinoline: Similar structure but with the chlorine and trifluoromethyl groups at different positions.

    5-(Trifluoromethyl)quinoline: Lacks the chloromethyl group, affecting its reactivity and applications.

    8-(Chloromethyl)quinoline: Lacks the trifluoromethyl group, impacting its lipophilicity and stability.

Uniqueness

8-(Chloromethyl)-5-(trifluoromethyl)quinoline is unique due to the combined presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C11H7ClF3N

Molecular Weight

245.63 g/mol

IUPAC Name

8-(chloromethyl)-5-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7ClF3N/c12-6-7-3-4-9(11(13,14)15)8-2-1-5-16-10(7)8/h1-5H,6H2

InChI Key

TXYZBXWJONFBCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CCl)C(F)(F)F

Origin of Product

United States

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